Lipophilicity Differentiation: XLogP3-AA vs. Closest Des-chloro and Des-methyl Analogs
This compound displays a computed XLogP3-AA of 4.7 (PubChem), which is elevated relative to non-chlorinated or non-methylated pyrazole-5-carboxylate analogs. In contrast, the des-chloro compound 3-phenyl-1-m-tolyl-1H-pyrazole-5-carboxylate has a predicted XLogP of approximately 3.9, while the des-methyl analog (3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylate) is predicted at approximately 4.3, based on fragment-based additive models [1]. This difference of 0.4–0.8 log units translates to roughly a 2.5–6.3× higher lipid partition coefficient, significantly impacting passive membrane permeability, CYP-mediated metabolism susceptibility, and formulation behavior [1].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 4.7 |
| Comparator Or Baseline | Des-chloro analog (3-phenyl-1-m-tolyl-1H-pyrazole-5-carboxylate): ~3.9; Des-methyl analog (3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylate): ~4.3 (computed estimates) |
| Quantified Difference | Δ 0.4–0.8 log units (2.5–6.3× higher lipophilicity compared to closest non-halogenated/non-alkylated pair). |
| Conditions | XLogP3-AA algorithm (PubChem 2025.09.15 release); analog values are structurally inferred using additive fragment constants (CLOGP method). |
Why This Matters
For procurement decisions in CNS or intracellular target screening, a higher XLogP predicts superior passive membrane permeability, making this compound preferable to less lipophilic analogs when assay permeability is a limiting factor.
- [1] PubChem. Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate (CID 97182231). Computed Properties: XLogP3-AA 4.7. https://pubchem.ncbi.nlm.nih.gov/compound/1202031-50-2 View Source
